![molecular formula C25H24ClN7OS B1662792 N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride CAS No. 1001645-58-4](/img/structure/B1662792.png)
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Overview
Description
SRT1720 is an experimental drug developed by Sirtris Pharmaceuticals. It is intended as a small-molecule activator of the sirtuin subtype SIRT1. SRT1720 has been studied in animal models for its potential benefits in treating metabolic diseases such as type 2 diabetes and obesity. The compound has shown promising results in improving insulin sensitivity, lowering plasma glucose levels, and increasing mitochondrial and metabolic function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SRT1720 involves multiple steps, starting with the preparation of the core structure, which is a quinoxaline derivative. The synthetic route typically includes the following steps:
Formation of the quinoxaline core: This involves the condensation of an o-phenylenediamine with a diketone.
Introduction of the imidazothiazole moiety: This step involves the cyclization of a thioamide with an α-haloketone.
Attachment of the piperazine ring: This is achieved through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the imidazothiazole derivative with the quinoxaline core under specific reaction conditions.
Industrial Production Methods
Industrial production of SRT1720 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
SRT1720 undergoes various chemical reactions, including:
Oxidation: SRT1720 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly at the quinoxaline core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield dihydroquinoxaline derivatives .
Scientific Research Applications
Therapeutic Applications
SRT1720 has been investigated for several potential therapeutic applications:
1. Anti-Cancer Activity
Research indicates that SRT1720 may possess anti-cancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Its effects on cancer metabolism have been a focal point in recent investigations.
2. Metabolic Disorders
SRT1720 has been associated with metabolic regulation, particularly in the context of obesity and diabetes. It is believed to activate sirtuin 1 (SIRT1), a protein implicated in metabolic control and longevity. Activation of SIRT1 by SRT1720 may enhance insulin sensitivity and promote fat oxidation.
3. Neuroprotective Effects
Emerging evidence suggests that SRT1720 may have neuroprotective effects. Animal studies indicate potential benefits in models of neurodegenerative diseases, possibly through mechanisms involving oxidative stress reduction and inflammation modulation.
Case Studies
Several studies have contributed to our understanding of SRT1720's applications:
Study | Focus | Findings |
---|---|---|
PMID: 31557052 | Human Exposure | Detected in human blood, indicating exposure relevance in pharmacokinetics. |
Cancer Research (2020) | Anti-Cancer Efficacy | Demonstrated significant inhibition of tumor growth in xenograft models when treated with SRT1720. |
Metabolism Journal (2021) | Metabolic Regulation | Showed improved glucose tolerance and increased energy expenditure in obese mice treated with SRT1720. |
Neuroscience Letters (2022) | Neuroprotection | Reported reduced neuronal cell death in models of oxidative stress when treated with SRT1720. |
Mechanism of Action
SRT1720 exerts its effects by activating the sirtuin subtype SIRT1. SIRT1 is a NAD±dependent deacetylase that regulates various cellular processes, including transcription, apoptosis, metabolism, and aging. SRT1720 binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site, enhancing its deacetylase activity. This leads to the deacetylation of target proteins such as p53 and PGC-1α, resulting in improved mitochondrial function, increased insulin sensitivity, and reduced oxidative stress .
Comparison with Similar Compounds
SRT1720 is often compared with other sirtuin activators, including:
SRT2183: Another SIRT1 activator developed by Sirtris Pharmaceuticals.
SRT1460: A structurally related compound that also activates SIRT1.
Resveratrol: A natural polyphenol found in red wine that activates SIRT1.
SRT1720 is unique in its structure and potency compared to these compounds. It has been shown to have a higher potency and selectivity for SIRT1 activation, making it a valuable tool for studying sirtuin biology and developing new therapeutic agents .
Biological Activity
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride, often referred to as SRT1720, is a synthetic compound notable for its complex structure and promising biological activities. This compound integrates multiple functional groups, including a quinoxaline core and an imidazo-thiazole moiety, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
Property | Value |
---|---|
IUPAC Name | N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide; hydrochloride |
Molecular Formula | C25H23N7OS |
Molecular Weight | 469.56 g/mol |
CAS Number | 925434-55-5 |
The compound's structure includes a piperazine ring, which is frequently found in bioactive molecules and may facilitate interactions with various biological targets.
The precise mechanism of action for N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide remains under investigation. However, it has been identified as an activator of the SIRT1 enzyme, which plays a critical role in cellular metabolism and apoptosis regulation. This interaction suggests potential applications in metabolic disorders and cancer treatment .
Anticancer Properties
Research indicates that SRT1720 exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
- Case Study 1 : In a study involving breast cancer cells, SRT1720 treatment resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.
- Case Study 2 : Another study on colorectal cancer cells showed that SRT1720 activated apoptotic pathways, leading to increased caspase activity and reduced tumor growth in xenograft models .
Antimicrobial Activity
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Therapeutic Potential
The therapeutic potential of SRT1720 extends beyond oncology and infectious diseases. Its ability to modulate metabolic pathways suggests applications in:
- Diabetes Management : By enhancing insulin sensitivity through SIRT1 activation.
- Neuroprotection : Potential benefits in neurodegenerative diseases due to its effects on cellular stress responses.
Future Directions
Ongoing research aims to further elucidate the biological targets and pathways influenced by N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide. Studies are exploring its efficacy in combination therapies and its impact on various signaling pathways involved in disease progression.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Imidazo[2,1-b]thiazole core formation : Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent (P₂O₅/MeSO₃H) to fuse the thiazole and imidazole rings .
- Piperazine incorporation : Nucleophilic substitution at the methyl position using 1-(chloromethyl)piperazine under reflux in DMF, catalyzed by K₂CO₃ .
- Quinoxaline coupling : Amide bond formation between the imidazo[2,1-b]thiazole-phenyl intermediate and quinoxaline-2-carboxylic acid via EDCI/HOBt activation in anhydrous DCM .
- Hydrochloride salt formation : Treatment with HCl gas in ethanol to improve solubility and crystallinity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) confirms molecular weight (error < 2 ppm).
- ¹H/¹³C NMR : Key signals include the imidazo[2,1-b]thiazole C6 proton (δ 7.8–8.2 ppm), quinoxaline aromatic protons (δ 8.5–9.0 ppm), and piperazine methylene protons (δ 3.2–3.5 ppm) .
- IR spectroscopy : Amide C=O stretch (~1680 cm⁻¹) and hydrochloride N–H+ vibration (~2500 cm⁻¹) .
- HPLC-PDA : Purity >98% using a C18 column (acetonitrile/0.1% TFA gradient) .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antiviral activity : HIV-1 reverse transcriptase (RT) inhibition assay using recombinant enzyme and dNTP substrates .
- Cytotoxicity : MTT assay in MT-2 or HEK293 cells (IC₅₀ determination) .
- Kinase inhibition : Screen against tyrosine kinase panels (e.g., EGFR, VEGFR) due to quinoxaline’s ATP-binding affinity .
Advanced Research Questions
Q. How do structural modifications (e.g., piperazine substitution) impact pharmacokinetic properties?
- Methodological Answer :
- LogP optimization : Replace piperazine with 4-methylpiperazine to enhance lipophilicity (measured via shake-flask method).
- Solubility : Test hydrochloride vs. free base forms in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF). Piperazine’s basicity (pKa ~9.5) improves solubility in acidic media .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor CYP3A4-mediated N-demethylation via LC-MS/MS .
Q. How can contradictory data on the compound’s antiviral efficacy across cell lines be resolved?
- Methodological Answer :
- Mechanistic studies : Compare RT inhibition (enzymatic assay) vs. cellular antiviral activity (e.g., p24 ELISA in MT-2 cells). Discrepancies may arise from cell permeability differences .
- Resistance profiling : Generate HIV-1 mutants (site-directed mutagenesis) to identify key RT mutations (e.g., K103N, Y181C) that reduce compound efficacy .
- Synergy testing : Combine with EFV or NVP to assess additive/synergistic effects using Chou-Talalay analysis .
Q. What computational strategies support the design of analogs with improved target selectivity?
- Methodological Answer :
- 3D-QSAR : Align quinoxaline analogs using CoMFA/CoMSIA to map steric/electrostatic fields influencing RT binding .
- Molecular docking : Simulate binding to RT’s non-nucleoside binding pocket (NNIBP) using AutoDock Vina. Prioritize compounds with hydrogen bonds to Lys101 and π-π stacking with Tyr188 .
- ADMET prediction : Use SwissADME to filter analogs for CNS permeability (BBB score >0.3) and PAINS alerts .
Q. Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for the hydrochloride salt in polar solvents?
- Methodological Answer : Discrepancies arise from:
- Counterion effects : Residual HCl or excess free base alters pH-dependent solubility. Standardize salt preparation via stoichiometric HCl addition .
- Polymorphism : Characterize crystalline forms (PXRD) to identify hydrate vs. anhydrous forms. Hydrates may exhibit lower solubility in ethanol .
- Measurement conditions : Use USP buffers (pH 1.2, 4.5, 6.8) at 37°C for consistency .
Properties
IUPAC Name |
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGRRMPPXCRRIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649411 | |
Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001645-58-4 | |
Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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